Dosulepin
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Overview
Description
It was once widely prescribed in the United Kingdom but has seen a decline in use due to its relatively high toxicity in overdose compared to other TCAs . Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibits antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .
Preparation Methods
The synthesis of dosulepin involves several steps, starting with the formation of the dibenzothiepin ring system. The synthetic route typically includes the following steps:
Formation of the dibenzothiepin ring: This involves the cyclization of a suitable precursor, such as a biphenyl derivative, with sulfur to form the thiepin ring.
Introduction of the propylidene side chain: The dibenzothiepin intermediate is then reacted with a propylidene group to form the final this compound structure.
Purification and formulation: The final product is purified and formulated into its hydrochloride salt for pharmaceutical use.
Chemical Reactions Analysis
Dosulepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The major products formed from these reactions include this compound sulfoxide, this compound sulfone, and various N-substituted this compound derivatives .
Scientific Research Applications
Dosulepin has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Research on this compound includes its effects on neurotransmitter levels and its interactions with various biological targets.
Mechanism of Action
Dosulepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression. Additionally, this compound has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall therapeutic effects .
Comparison with Similar Compounds
Dosulepin is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. this compound is unique in its chemical structure, which includes a sulfur atom in the dibenzothiepin ring system. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic profile . Compared to other TCAs, this compound has a higher toxicity in overdose, which has led to its reduced use in clinical practice .
Similar compounds include:
Amitriptyline: Another TCA with a similar mechanism of action but without the sulfur atom in its structure.
Doxepin: A TCA with similar therapeutic effects but different pharmacokinetic properties.
Clomipramine: A TCA used primarily for the treatment of obsessive-compulsive disorder, with a different side effect profile compared to this compound.
Properties
CAS No. |
25627-37-6 |
---|---|
Molecular Formula |
C19H21NS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChI Key |
PHTUQLWOUWZIMZ-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
boiling_point |
339.8- 341.6 171-172 °C |
melting_point |
131- 134.6 55-57 °C MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ |
Related CAS |
897-15-4 (hydrochloride) |
solubility |
Partly miscible In water, 1.5 mg/L @ 25 °C /Estimated/ |
vapor_pressure |
4.3X10-7 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
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